GluR23Y

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

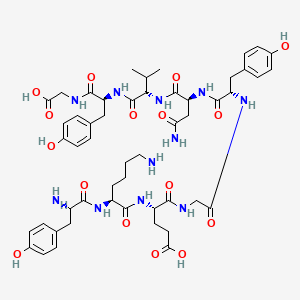

Molekularformel |

C51H69N11O16 |

|---|---|

Molekulargewicht |

1092.2 g/mol |

IUPAC-Name |

(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-5-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C51H69N11O16/c1-27(2)44(51(78)61-37(47(74)56-26-43(70)71)22-29-8-14-32(64)15-9-29)62-50(77)39(24-40(54)66)60-49(76)38(23-30-10-16-33(65)17-11-30)57-41(67)25-55-46(73)36(18-19-42(68)69)59-48(75)35(5-3-4-20-52)58-45(72)34(53)21-28-6-12-31(63)13-7-28/h6-17,27,34-39,44,63-65H,3-5,18-26,52-53H2,1-2H3,(H2,54,66)(H,55,73)(H,56,74)(H,57,67)(H,58,72)(H,59,75)(H,60,76)(H,61,78)(H,62,77)(H,68,69)(H,70,71)/t34-,35-,36-,37-,38-,39-,44-/m0/s1 |

InChI-Schlüssel |

SABFXOLOYWCIHR-CJSTXFCISA-N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |

Kanonische SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=C(C=C3)O)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GluR23Y Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the GluR23Y peptide, a crucial tool for studying the dynamics of AMPA receptor trafficking and its implications in synaptic plasticity and cognitive function.

Core Mechanism of Action: Competitive Inhibition of AMPA Receptor Endocytosis

The this compound peptide is a synthetic peptide that mimics a sequence within the C-terminal tail of the GluA2 (also known as GluR2) subunit of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Its primary mechanism of action is the competitive inhibition of the regulated, clathrin-dependent endocytosis of GluA2-containing AMPA receptors.[1][2]

This inhibitory effect is achieved by competitively disrupting the interaction between the GluA2 subunit and proteins involved in the endocytic machinery. Specifically, the tyrosine residues within the this compound peptide are thought to compete for phosphorylation, a critical step for initiating the internalization of the receptor. By preventing this interaction, this compound effectively blocks the removal of AMPA receptors from the postsynaptic membrane, a key process in long-term depression (LTD).

A cell-permeable version of the peptide, Tat-GluR23Y, has been developed by fusing the this compound sequence to the trans-activator of transcription (Tat) protein transduction domain from the HIV-1 virus. This modification allows the peptide to cross cell membranes and be used in in vivo studies to investigate the role of AMPA receptor endocytosis in complex processes like memory formation and cognitive disorders.

Signaling Pathways

The action of this compound has significant downstream consequences on intracellular signaling cascades, most notably impacting the CREB (cAMP response element-binding protein) signaling pathway. By preventing the internalization of AMPA receptors, this compound can lead to their sustained presence and activity at the synapse. This prolonged receptor activation can, in turn, modulate downstream signaling pathways that influence gene expression and synaptic plasticity.

One key pathway involves the activation of CREB. Studies have shown that chronic administration of Tat-GluR23Y can lead to increased levels of CREB in the hippocampus.[3] This suggests that the inhibition of AMPA receptor endocytosis can potentiate signaling cascades that converge on CREB, a critical transcription factor for learning and memory. The precise upstream kinases linking sustained AMPA receptor activity to CREB phosphorylation in this context are still under investigation but may involve calcium-dependent kinases.

Quantitative Data

The following table summarizes the quantitative data on the effect of a peptide interfering with the tyrosine cluster in the GluR2 C-terminus on AMPA receptor endocytosis, based on the findings of Ahmadian et al. (2004).

| Experimental Condition | % AMPA Receptor Endocytosis (within 30 min) |

| Basal (Constitutive) | ~25% |

| Insulin-stimulated (Regulated) | ~48% |

| Insulin-stimulated + GluR2 C-terminus peptide | Reduced to basal levels |

Data is derived from studies on HEK293 cells expressing recombinant GluR2 homomeric AMPA receptors. The peptide used in the study contained the three critical tyrosine residues (Y869, Y873, Y876) and competitively inhibited insulin-stimulated endocytosis.[4]

Experimental Protocols

Colorimetric Cell-ELISA for AMPA Receptor Internalization

This protocol is adapted from methodologies used to quantify changes in cell-surface expression of AMPA receptors.[5]

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in a 96-well plate and transiently transfected with a construct encoding for HA-tagged GluR2 subunits.

-

Labeling of Surface Receptors: Forty-eight hours post-transfection, the cells are incubated with a primary antibody against the extracellular HA-tag at 4°C to label the surface-expressed AMPA receptors.

-

Induction of Endocytosis: The cells are then incubated at 37°C in the presence or absence of a stimulus to induce regulated endocytosis (e.g., insulin). A parallel set of experiments is conducted in the presence of the this compound peptide to assess its inhibitory effect.

-

Fixation: The endocytosis process is stopped by fixing the cells with 4% paraformaldehyde.

-

Quantification of Surface Receptors: The remaining surface receptors are quantified by adding a horseradish peroxidase (HRP)-conjugated secondary antibody under non-permeabilizing conditions.

-

Quantification of Total Receptors: To determine the total number of receptors, a separate set of wells is permeabilized with a detergent before the addition of the HRP-conjugated secondary antibody.

-

Data Analysis: The percentage of internalized receptors is calculated by subtracting the fraction of remaining surface receptors from the total receptor population.

Western Blot for CREB Phosphorylation in Rat Hippocampus

This protocol outlines the general steps for assessing the effect of Tat-GluR23Y on CREB phosphorylation in the hippocampus of a rat model.[3]

Methodology:

-

Animal Model and Peptide Administration: In a rat model of cognitive impairment (e.g., induced by amyloid-beta), Tat-GluR23Y is administered, for instance, via intracerebroventricular injection (e.g., 3 μmol/kg for 14 days).[3]

-

Tissue Collection: Following the treatment period, the animals are euthanized, and the hippocampi are rapidly dissected and frozen.

-

Protein Extraction: The hippocampal tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

SDS-PAGE and Western Blotting: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated CREB (pCREB) and total CREB. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry. The ratio of pCREB to total CREB is calculated to determine the relative level of CREB activation.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Tyrosine phosphorylation of the GluR2 subunit is required for long-term depression of synaptic efficacy in young animals in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chronic administration of Tat-GluR23Y ameliorates cognitive dysfunction targeting CREB signaling in rats with amyloid beta neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tyrosine phosphorylation of GluR2 is required for insulin-stimulated AMPA receptor endocytosis and LTD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell-Based Enzyme-Linked Immunosorbent Assay (Cell-ELISA) Analysis of Native and Recombinant Glutamate Receptors | Springer Nature Experiments [experiments.springernature.com]

GluR23Y: A Potent Inhibitor of GluA2 Endocytosis for Research and Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The trafficking of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors is a fundamental process governing synaptic plasticity, the cellular basis of learning and memory. A critical component of this regulation is the activity-dependent endocytosis of AMPA receptors, particularly those containing the GluA2 subunit. The internalization of GluA2-containing AMPA receptors is a key step in long-term depression (LTD) and is implicated in the pathophysiology of various neurological disorders. GluR23Y, a cell-permeable peptide, has emerged as a powerful tool to dissect and modulate these processes. By competitively inhibiting the endocytosis of GluA2-containing AMPA receptors, this compound offers a specific mechanism to study synaptic function and presents a promising therapeutic strategy for conditions associated with aberrant glutamate receptor trafficking.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols, quantitative data from key studies, and its potential therapeutic applications.

Mechanism of Action: Competitive Inhibition of GluA2 Endocytosis

This compound is a synthetic peptide designed to mimic the C-terminal intracellular tail of the GluA2 subunit of the AMPA receptor.[1] This region contains critical motifs for the interaction with the endocytic machinery. Specifically, the tyrosine residues within this sequence are crucial for the binding of adaptor proteins that mediate clathrin-dependent endocytosis.[2][4]

The endocytosis of GluA2-containing AMPA receptors is a multi-step process initiated by synaptic activity, often involving the activation of N-methyl-D-aspartate (NMDA) receptors and subsequent calcium influx.[5][6] This leads to the recruitment of adaptor proteins, such as AP2 and the GTPase-activating protein BRAG2, to the C-terminal tail of GluA2.[4][6][7] These proteins facilitate the formation of clathrin-coated pits, leading to the internalization of the receptor.[4][5]

This compound acts as a competitive inhibitor by binding to these adaptor proteins, thereby preventing their interaction with the endogenous GluA2 subunit.[1][4] This targeted disruption specifically blocks activity-dependent endocytosis without affecting the constitutive recycling of AMPA receptors, thus preserving basal synaptic transmission.[7][8] To enhance its utility in research, this compound is often fused to a cell-penetrating peptide, such as the Tat peptide from the HIV-1 virus (Tat-GluR23Y), which facilitates its delivery into neurons both in vitro and in vivo.[1][8][9]

Mechanism of this compound Action

Quantitative Data Summary

The efficacy of this compound in modulating synaptic plasticity and behavior has been quantified in numerous studies. The following tables summarize key findings from in vivo and in vitro experiments.

Table 1: In Vivo Efficacy of Tat-GluR23Y in a Rat Model of Alzheimer's Disease[9]

| Group | Treatment | Latency to Platform (s) | Time in Target Quadrant (s) | Hippocampal CREB Level (relative to control) |

| Control | Saline + Saline | ~20 | ~35 | 100% |

| Aβ | Aβ + Saline | ~50 | ~15 | Decreased |

| Aβ + this compound | Aβ + Tat-GluR23Y (3 µmol/kg for 2 weeks) | ~25 | ~30 | Increased |

Data adapted from a study investigating the effects of chronic Tat-GluR23Y administration on cognitive dysfunction induced by amyloid-beta (Aβ) neurotoxicity in rats. Cognitive performance was assessed using the Morris Water Maze.

Table 2: In Vivo Effects of Tat-GluR23Y on Chronic Migraine-Associated Pain Sensitization in Rats[10]

| Group | Treatment | Mechanical Withdrawal Threshold (g) | Thermal Paw Withdrawal Latency (s) | Periorbital Mechanical Threshold (g) |

| Sham + Scrambled Peptide | Control | ~14 | ~12 | ~10 |

| CM + Scrambled Peptide | Chronic Migraine Model | ~6 | ~7 | ~4 |

| CM + Tat-GluR23Y | Chronic Migraine Model + Tat-GluR23Y | ~12 | ~10 | ~8 |

Data from a study evaluating the impact of a GluA2 endocytosis inhibitor on pain sensitization in a rat model of chronic migraine (CM).

Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed to study the effects of this compound.

Animal Models and Behavioral Assays

1. Alzheimer's Disease Model and Morris Water Maze: [9]

-

Animal Model: Male Wistar rats are used. Amyloid-beta (Aβ) 1-42 is injected intracerebroventricularly (ICV) to induce neurotoxicity.

-

Treatment: Tat-GluR23Y (3 µmol/kg) or a scrambled control peptide is administered, often via intraperitoneal injection, for a specified duration (e.g., 14 days).

-

Morris Water Maze (MWM):

-

Apparatus: A circular pool filled with opaque water containing a hidden platform.

-

Acquisition Phase: Rats are trained over several days to find the hidden platform from different starting positions. Latency to find the platform is recorded.

-

Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory.

-

2. Chronic Migraine Model and Nociceptive Testing: [10]

-

Animal Model: A chronic migraine model in rats is established.

-

Treatment: Tat-GluR23Y or a scrambled peptide is administered.

-

Nociceptive Testing:

-

Mechanical Allodynia: Measured using von Frey filaments applied to the paw. The threshold to elicit a withdrawal response is determined.

-

Thermal Hyperalgesia: Assessed by measuring the latency of paw withdrawal from a radiant heat source.

-

Periorbital Allodynia: Mechanical sensitivity of the periorbital region is tested with von Frey filaments.

-

In Vivo Experimental Workflow

Molecular and Cellular Assays

1. Western Blotting for Protein Expression: [9]

-

Tissue Preparation: Hippocampal tissue is dissected and homogenized in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies (e.g., anti-CREB, anti-pCREB, anti-GluA2) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band densities are quantified using appropriate software.

2. Antibody-Feeding Assay for Receptor Trafficking: [11][12]

-

Cell Culture: Primary hippocampal or cortical neurons are cultured on coverslips.

-

Labeling Surface Receptors: Live neurons are incubated with an antibody targeting an extracellular epitope of the desired receptor (e.g., GluA2) at 4°C to label only surface-expressed receptors.

-

Inducing Endocytosis: The cells are warmed to 37°C for a defined period to allow for receptor internalization. Pharmacological agents can be added at this step to stimulate or inhibit endocytosis.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and then permeabilized with a detergent like Triton X-100.

-

Staining Internalized Receptors: A fluorescently labeled secondary antibody is used to visualize the internalized primary antibody-receptor complexes.

-

Imaging and Quantification: Confocal microscopy is used to acquire images, and the fluorescence intensity of internalized receptors is quantified.

Antibody-Feeding Assay Workflow

Signaling Pathways Modulated by this compound

By preventing GluA2 endocytosis, this compound influences downstream signaling cascades that are crucial for synaptic plasticity and neuronal function.

1. CREB Signaling Pathway:

Chronic administration of Tat-GluR23Y has been shown to restore hippocampal levels of cAMP-response element-binding protein (CREB), a key transcription factor involved in memory formation.[9] In models of Alzheimer's disease where CREB levels are reduced, this compound treatment can reverse this deficit, correlating with improved cognitive performance.[9] This suggests that maintaining AMPA receptors at the synapse through the inhibition of their endocytosis positively regulates the CREB signaling pathway.[9]

This compound and CREB Signaling

2. Interaction with PKMζ and Memory Maintenance:

The persistence of long-term memory is dependent on the maintenance of synaptic potentiation, a process involving the atypical protein kinase C isoform, protein kinase Mzeta (PKMζ).[13] PKMζ is thought to maintain long-term potentiation (LTP) by promoting the postsynaptic insertion of GluA2-containing AMPA receptors.[4] Studies have shown that inhibiting PKMζ leads to memory impairment, which is associated with a decrease in postsynaptic GluR2.[13] Importantly, blocking GluA2 endocytosis with this compound can prevent the memory deficits caused by PKMζ inhibition.[13] This indicates that a key mechanism by which PKMζ maintains memory is by regulating the trafficking of GluA2-containing AMPA receptors, and that this compound can counteract the effects of PKMζ inactivation.[13]

Therapeutic Potential

The ability of this compound to specifically modulate synaptic plasticity by preventing the loss of synaptic AMPA receptors makes it an attractive candidate for therapeutic intervention in a range of neurological and psychiatric disorders.

-

Alzheimer's Disease: By preventing the Aβ-induced loss of synaptic AMPA receptors and restoring CREB signaling, this compound has shown potential in ameliorating cognitive deficits in preclinical models.[9]

-

Chronic Pain: The demonstration that inhibiting GluA2 endocytosis can alleviate pain sensitization in a model of chronic migraine suggests a novel approach for the treatment of chronic pain conditions.[10]

-

Drug Addiction: AMPA receptor endocytosis is implicated in the neuroplasticity underlying addiction.[2] By blocking this process, this compound could potentially interfere with the consolidation of drug-associated memories and reduce relapse.[2]

-

Forgetting and Memory Enhancement: Research has shown that blocking GluA2 endocytosis can prevent the natural forgetting of long-term memories, suggesting a role for this process in memory decay.[7][14] This opens up possibilities for using this compound to enhance memory retention, although the broader implications of inhibiting natural forgetting would need careful consideration.

Conclusion

This compound is a highly specific and potent tool for investigating the role of GluA2-containing AMPA receptor endocytosis in synaptic plasticity and brain function. Its ability to be delivered into cells and its efficacy in both in vitro and in vivo models have made it invaluable for dissecting the molecular mechanisms of learning, memory, and various neuropathologies. The promising preclinical data in models of Alzheimer's disease and chronic pain highlight the significant therapeutic potential of targeting this pathway. Further research and development of this compound and similar strategies could pave the way for novel treatments for a host of debilitating neurological disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | The Regulation of AMPA Receptor Endocytosis by Dynamic Protein-Protein Interactions [frontiersin.org]

- 7. Blocking Synaptic Removal of GluA2-Containing AMPA Receptors Prevents the Natural Forgetting of Long-Term Memories - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JCI - Long-term potentiation decay and memory loss are mediated by AMPAR endocytosis [jci.org]

- 9. Chronic administration of Tat-GluR23Y ameliorates cognitive dysfunction targeting CREB signaling in rats with amyloid beta neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dopamine D2 Receptor Activation Blocks GluA2/ROS Positive Feedback Loop to Alienate Chronic-Migraine-Associated Pain Sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Antibody Feeding Approach to Study Glutamate Receptor Trafficking in Dissociated Primary Hippocampal Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Endocytosis and lysosomal degradation of GluA2/3 AMPARs in response to oxygen/glucose deprivation in hippocampal but not cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PKMzeta maintains memories by regulating GluR2-dependent AMPA receptor trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Blocking Synaptic Removal of GluA2-Containing AMPA Receptors Prevents the Natural Forgetting of Long-Term Memories - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Tat-GluR23Y in Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory. A key mechanism in the weakening of synapses, known as long-term depression (LTD), involves the endocytosis of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. The Tat-GluR23Y peptide is a synthetic, cell-permeable peptide designed to competitively inhibit the clathrin-mediated endocytosis of GluA2-containing AMPA receptors. This guide provides an in-depth technical overview of the role of Tat-GluR23Y in synaptic plasticity, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways. This information is intended to be a valuable resource for researchers in neuroscience and professionals involved in the development of therapeutics targeting synaptic function.

Introduction to Tat-GluR23Y

Tat-GluR23Y is a chimeric peptide that consists of two functional domains:

-

The Tat protein transduction domain (YGRKKRRQRRR): Derived from the human immunodeficiency virus (HIV) trans-activator of transcription (Tat) protein, this domain allows the peptide to efficiently cross cell membranes.

-

The GluR23Y peptide (YKEGYNVYG): This sequence mimics the C-terminal region of the GluA2 subunit of the AMPA receptor. Specifically, it contains a critical tyrosine-based motif that is a binding site for the AP2 clathrin adaptor protein complex, which is essential for initiating clathrin-mediated endocytosis.

By competitively binding to the AP2 complex, Tat-GluR23Y prevents the interaction between AP2 and the GluA2 subunit, thereby inhibiting the internalization of GluA2-containing AMPA receptors. This action effectively blocks the expression of long-term depression (LTD) and has been shown to have significant effects on learning and memory.

Quantitative Data on the Effects of Tat-GluR23Y

The following tables summarize the key quantitative findings from studies investigating the effects of Tat-GluR23Y on synaptic plasticity and behavior.

Table 1: In Vivo Efficacy of Tat-GluR23Y in a Rat Model of Alzheimer's Disease

| Parameter | Animal Model | Treatment Groups | Dosage & Administration | Outcome | Reference |

| Spatial Memory (Morris Water Maze) | Wistar rats with amyloid-beta (Aβ) induced neurotoxicity[1][2] | Saline + Saline, Aβ + Saline, Aβ + Tat-GluR23Y | 3 µmol/kg, intraperitoneal injection, daily for 2 weeks[1][2] | The Aβ + Tat-GluR23Y group exhibited the shortest latency to find the hidden platform and the longest time spent in the target quadrant during the probe test compared to the Aβ + Saline group.[1][2] | Ashourpour et al., 2021[1][2] |

| Hippocampal CREB Levels | Wistar rats with Aβ-induced neurotoxicity[1][2] | Saline + Saline, Aβ + Saline, Aβ + Tat-GluR23Y | 3 µmol/kg, intraperitoneal injection, daily for 2 weeks[1][2] | The Aβ + Tat-GluR23Y group showed a higher level of hippocampal cAMP-response element-binding (CREB) protein compared to the Aβ + Saline group, as determined by Western blot.[1][2] | Ashourpour et al., 2021[1][2] |

Note: Specific numerical data (mean ± SEM/SD) for escape latency and time in target quadrant were not available in the reviewed literature abstracts. The results are presented qualitatively as described in the source.

Table 2: Effect of Tat-GluR23Y on Long-Term Depression (LTD)

| Parameter | Preparation | Induction Protocol | Treatment | Outcome | Reference |

| LTD Expression | In vivo, freely moving rats | Low-frequency stimulation (LFS) of the Schaffer collateral pathway | Tat-GluR23Y (3 µmol/kg, i.p.) administered 30 minutes before LFS | Tat-GluR23Y prevented the expression of LTD. | (Qualitative description from multiple sources, specific quantitative study not identified) |

Note: While multiple sources confirm that Tat-GluR23Y blocks LTD, a specific study providing a quantitative percentage of LTD inhibition with statistical analysis was not identified in the performed searches.

Signaling Pathways and Mechanisms of Action

Tat-GluR23Y's primary mechanism of action is the inhibition of clathrin-mediated endocytosis of GluA2-containing AMPA receptors. This intervention has downstream consequences on intracellular signaling cascades that are crucial for synaptic plasticity.

Inhibition of AMPA Receptor Endocytosis

The following diagram illustrates the mechanism by which Tat-GluR23Y blocks the internalization of AMPA receptors.

Downstream Signaling to CREB

The inhibition of AMPA receptor endocytosis by Tat-GluR23Y leads to the stabilization of AMPA receptors at the synapse. This modulation of synaptic strength influences downstream signaling pathways, notably the calcineurin/PP1 cascade, which ultimately impacts the phosphorylation and activation of the transcription factor CREB.

References

GluR23Y's effect on AMPA receptor trafficking.

An In-depth Technical Guide on the Effects of GluA2-3Y on AMPA Receptor Trafficking

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic trafficking of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors to and from the postsynaptic membrane is a fundamental mechanism underlying synaptic plasticity, learning, and memory. A critical component of this process is the activity-dependent endocytosis of AMPA receptors, particularly those containing the GluA2 subunit. This technical guide focuses on a key experimental tool used to dissect this pathway: the GluA2-3Y peptide. This peptide, derived from the C-terminal tail of the GluA2 subunit, acts as a competitive inhibitor of GluA2-containing AMPA receptor (AMPAR) internalization. This guide will provide a comprehensive overview of its mechanism of action, its effects on AMPAR trafficking, and detailed experimental protocols for its use.

Mechanism of Action of the GluA2-3Y Peptide

The peptide sequence of GluA2-3Y is derived from a tyrosine-rich region in the C-terminus of the GluA2 subunit, with the core sequence being YKEGYNVYG[1]. For intracellular delivery, it is commonly fused to the cell-penetrating TAT peptide (YGRKKRRQRRR), resulting in the sequence YGRKKRRQRRRYKEGYNVYG[1][2].

The primary mechanism of action of the Tat-GluA2-3Y peptide is the competitive inhibition of the interaction between the C-terminal tail of the GluA2 subunit and key proteins of the endocytic machinery. Specifically, it disrupts the binding of:

-

Brefeldin A-resistant Arf-GEF 2 (BRAG2): This interaction is crucial for the activation of Arf6, a small GTPase that plays a role in clathrin-mediated endocytosis[3].

-

Adaptor Protein 2 (AP2): The AP2 complex is a critical component for the recruitment of clathrin to the plasma membrane, initiating the formation of clathrin-coated pits for endocytosis.

By blocking these interactions, Tat-GluA2-3Y specifically inhibits the activity-dependent, clathrin-mediated endocytosis of GluA2-containing AMPA receptors, a process that is essential for long-term depression (LTD)[2][4]. It is important to note that this peptide does not affect constitutive AMPAR endocytosis or basal synaptic transmission[5].

Signaling Pathways

The endocytosis of GluA2-containing AMPA receptors is a tightly regulated process involving multiple signaling cascades. The following diagram illustrates the key pathway inhibited by the GluA2-3Y peptide.

References

- 1. Blocking Synaptic Removal of GluA2-Containing AMPA Receptors Prevents the Natural Forgetting of Long-Term Memories - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Distinct Subunit-specific α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor Trafficking Mechanisms in Cultured Cortical and Hippocampal Neurons in Response to Oxygen and Glucose Deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. JCI - Long-term potentiation decay and memory loss are mediated by AMPAR endocytosis [jci.org]

Investigating the Specificity of GluA23Y for GluA2 Subunits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the specificity of the peptide inhibitor GluA23Y for the GluA2 subunit of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. The document outlines the molecular basis of this specificity, presents quantitative data from key experimental findings, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Introduction: The Role of GluA2 and the Mechanism of GluA23Y

AMPA receptors are critical mediators of fast excitatory synaptic transmission in the central nervous system and are tetrameric complexes composed of different combinations of four subunits: GluA1, GluA2, GluA3, and GluA4. The subunit composition of these receptors dictates their physiological properties and trafficking, which are fundamental to synaptic plasticity, learning, and memory.

The GluA2 subunit is of particular importance as its presence renders the AMPA receptor channel impermeable to calcium ions. The regulated trafficking of GluA2-containing AMPA receptors, particularly their removal from the synapse via endocytosis, is a key mechanism underlying long-term depression (LTD), a long-lasting weakening of synapses.

The GluA23Y peptide is a synthetic interference peptide designed to specifically inhibit the endocytosis of GluA2-containing AMPA receptors. Its sequence is derived from a tyrosine-rich motif within the C-terminal tail of the GluA2 subunit. This motif is a binding site for the adaptor protein complex AP2, a crucial component of the clathrin-mediated endocytosis machinery. By competitively binding to the AP2 complex, GluA23Y prevents the interaction between AP2 and the GluA2 subunit, thereby specifically blocking the internalization of GluA2-containing AMPA receptors.[1][2][3][4][5] To enhance cell permeability, GluA23Y is often fused to the TAT (trans-activator of transcription) protein transduction domain, creating Tat-GluA23Y.[3][6]

Quantitative Data on the Specificity of GluA23Y

The specificity of GluA23Y for GluA2-containing AMPA receptors is inferred from its ability to block cellular processes known to be dependent on the trafficking of these specific receptor subtypes. Direct quantitative comparisons of the peptide's effect on different subunit compositions are often presented in the context of these broader physiological experiments. The following tables summarize key quantitative findings from the literature that support the specificity of GluA23Y.

Table 1: Effect of GluA23Y on Long-Term Depression (LTD)

| Experimental Condition | Measured Parameter | Result with Control Peptide | Result with GluA23Y Peptide | Reference |

| NMDA-induced LTD in hippocampal slices | Synaptic Response (fEPSP slope) | Significant depression (~50% of baseline) | No significant depression | [3] |

| Paired-burst induced LTD in vivo | Synaptic Response (fEPSP slope) | Significant depression | LTD blocked | [7] |

| Stress-induced LTD in vivo | Synaptic Response (fEPSP slope) | Significant depression | LTD blocked | [7] |

Table 2: Effect of GluA23Y on AMPA Receptor Subunit Surface Expression

| Stimulus | Measured Subunit Surface Level | Change with Control Peptide | Change with GluA23Y Peptide | Reference |

| cLTP induction | Surface GluA1 | Increased | Further increased | [8] |

| cLTP induction | Surface GluA2 | Increased | Further increased | [8] |

| Retrieval of contextual fear memory | Synaptic GluA2/3 | Downregulated | Downregulation blocked | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the specificity and effects of GluA23Y.

Surface Biotinylation Assay to Measure AMPA Receptor Internalization

This protocol is used to quantify the amount of a specific protein on the cell surface and can be adapted to measure changes in surface levels following various treatments, including the application of GluA23Y.[1][2][9]

Materials:

-

Primary neuronal cell culture or hippocampal slices

-

Artificial cerebrospinal fluid (ACSF)

-

Sulfo-NHS-SS-Biotin

-

Quenching solution (e.g., Tris-buffered saline)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Streptavidin-agarose beads

-

SDS-PAGE gels and Western blotting reagents

-

Primary antibodies against GluA1 and GluA2

-

Secondary antibodies conjugated to HRP

Procedure:

-

Cell/Slice Preparation: Culture primary neurons or prepare acute hippocampal slices as per standard protocols.

-

Treatment: Treat the cells or slices with the desired stimulus (e.g., NMDA to induce LTD) in the presence of either GluA23Y or a control peptide.

-

Biotinylation: Wash the cells/slices with ice-cold ACSF. Incubate with Sulfo-NHS-SS-Biotin in ACSF on ice to label surface proteins.

-

Quenching: Quench the biotinylation reaction by washing with a quenching solution.

-

Lysis: Lyse the cells/slices in lysis buffer to solubilize all proteins.

-

Clarification: Centrifuge the lysate to pellet cellular debris.

-

Streptavidin Pulldown: Incubate the supernatant with streptavidin-agarose beads to capture biotinylated (surface) proteins.

-

Washing: Wash the beads extensively to remove non-biotinylated (intracellular) proteins.

-

Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against GluA1 and GluA2. Detect with HRP-conjugated secondary antibodies and a chemiluminescent substrate.

-

Quantification: Quantify the band intensities to determine the relative amount of surface-expressed GluA1 and GluA2 under different conditions.

Co-Immunoprecipitation (Co-IP) to Study Protein-Protein Interactions

This protocol is used to determine if two proteins interact within a cell. In the context of GluA23Y, it can be used to verify the interaction between the GluA2 subunit and the AP2 complex.[10][11][12]

Materials:

-

Cell or tissue lysate

-

Co-IP lysis buffer

-

Primary antibody against the "bait" protein (e.g., GluA2)

-

Protein A/G agarose or magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE gels and Western blotting reagents

-

Primary antibody against the "prey" protein (e.g., a subunit of the AP2 complex)

Procedure:

-

Lysate Preparation: Prepare a protein lysate from cells or tissue using a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the bait protein (GluA2).

-

Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complex.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE and probe with an antibody against the prey protein (AP2 subunit) to confirm the interaction.

Whole-Cell Patch-Clamp Electrophysiology to Measure Synaptic Currents

This technique is used to record the electrical activity of individual neurons and can measure changes in synaptic strength, such as LTD.[7]

Materials:

-

Hippocampal slices

-

ACSF

-

Patch pipettes filled with internal solution

-

Electrophysiology rig with amplifier, micromanipulators, and data acquisition system

-

Stimulating electrode

Procedure:

-

Slice Preparation: Prepare acute hippocampal slices and place them in a recording chamber continuously perfused with ACSF.

-

Cell Identification: Identify a neuron (e.g., a CA1 pyramidal neuron) for recording.

-

Patching: Form a gigaseal and then a whole-cell patch-clamp configuration on the selected neuron.

-

Baseline Recording: Record baseline excitatory postsynaptic currents (EPSCs) by stimulating afferent fibers (e.g., Schaffer collaterals).

-

LTD Induction: Induce LTD using a low-frequency stimulation protocol (e.g., 1 Hz for 15 minutes) in the presence of either GluA23Y or a control peptide.

-

Post-LTD Recording: Continue to record EPSCs for an extended period after the LTD induction protocol to monitor the change in synaptic strength.

-

Data Analysis: Analyze the amplitude of the EPSCs before and after LTD induction to quantify the degree of synaptic depression.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular interactions and experimental processes discussed in this guide.

Caption: Signaling pathway of GluA2-dependent AMPA receptor endocytosis and its inhibition by GluA23Y.

Caption: Experimental workflow for the surface biotinylation assay.

Caption: Experimental workflow for co-immunoprecipitation.

Conclusion

The peptide inhibitor GluA23Y demonstrates a high degree of specificity for the GluA2 subunit of AMPA receptors. This specificity is not based on direct binding to the receptor's ligand-binding domain, but rather on the targeted disruption of the interaction between the GluA2 C-terminal tail and the endocytic machinery. By mimicking the AP2 binding site on GluA2, GluA23Y effectively and selectively blocks the clathrin-mediated endocytosis of GluA2-containing AMPA receptors. This makes GluA23Y an invaluable tool for dissecting the role of GluA2 trafficking in synaptic plasticity and for exploring potential therapeutic strategies for neurological disorders associated with aberrant AMPA receptor function. The experimental protocols and pathways detailed in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate and leverage the specific properties of GluA23Y.

References

- 1. Clathrin adaptor AP2 and NSF interact with overlapping sites of GluR2 and play distinct roles in AMPA receptor trafficking and hippocampal LTD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. molbiolcell.org [molbiolcell.org]

- 3. Blocking Synaptic Removal of GluA2-Containing AMPA Receptors Prevents the Natural Forgetting of Long-Term Memories - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GluA2-dependent AMPA receptor endocytosis and the decay of early and late long-term potentiation: possible mechanisms for forgetting of short- and long-term memories - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The impact of subunit type, alternative splicing, and auxiliary proteins on AMPA receptor trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Different AMPA receptor subtypes mediate the distinct kinetic components of a biphasic EPSC in hippocampal interneurons [frontiersin.org]

- 7. Tyrosine phosphorylation of the GluR2 subunit is required for long-term depression of synaptic efficacy in young animals in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. uec.repo.nii.ac.jp [uec.repo.nii.ac.jp]

- 10. Electrophysiological properties of AMPA receptors are differentially modulated depending on the associated member of the TARP family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Allosteric Competition and Inhibition in AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Adaptor Complex 2 Controls Dendrite Morphology via mTOR-Dependent Expression of GluA2 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GluR23Y in Sustaining Synaptic Strength: A Technical Guide to its Impact on Long-Term Potentiation

For Immediate Release

This technical guide provides an in-depth analysis of the synthetic peptide GluR23Y and its significant impact on the maintenance of long-term potentiation (LTP), a cellular mechanism fundamental to learning and memory. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways.

Executive Summary

Long-term potentiation (LTP) is characterized by a persistent strengthening of synapses following high-frequency stimulation. The trafficking of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, particularly the GluA2 subunit (also known as GluR2), is a critical determinant of synaptic strength. The endocytosis, or removal, of GluA2-containing AMPA receptors from the postsynaptic membrane can lead to a decay of LTP. The synthetic peptide Tat-GluR23Y, a cell-permeable inhibitor of GluA2-containing AMPA receptor endocytosis, has emerged as a powerful tool to investigate the mechanisms of LTP maintenance. By preventing the internalization of these receptors, Tat-GluR23Y has been shown to convert decaying LTP into a stable, non-decaying form, highlighting the crucial role of GluA2 endocytosis in the temporal dynamics of synaptic plasticity.[1][2][3] This guide will explore the experimental evidence for this phenomenon and the molecular machinery involved.

Quantitative Data on this compound's Impact on LTP

The application of Tat-GluR23Y has a profound effect on the persistence of LTP. In vivo studies have demonstrated that while a weak high-frequency stimulation (wHFS) protocol typically induces a decaying LTP, the administration of Tat-GluR23Y can transform this transient potentiation into a lasting one. Conversely, a strong high-frequency stimulation (sHFS) protocol that induces non-decaying LTP can be converted to a decaying form by inhibiting Protein Kinase M zeta (PKMζ), an effect that is rescued by the co-application of Tat-GluR23Y.[1][2][3]

| Treatment Group | Induction Protocol | fEPSP Slope (% of Baseline) at 1 hour | fEPSP Slope (% of Baseline) at 4 hours | fEPSP Slope (% of Baseline) at 25 hours |

| Vehicle | wHFS | ~130% | ~110% | ~100% |

| Tat-GluR23Y | wHFS | ~135% | ~135% | ~130% |

| ZIP + scr-GluA23Y | sHFS | ~125% | ~100% | Not Reported |

| ZIP + Tat-GluA23Y | sHFS | ~130% | ~130% | Not Reported |

| Vehicle | sHFS | ~130% | ~130% | Not Reported |

| Tat-GluA23Y (in AD model) | sHFS | ~135% | ~134% | Not Reported |

| scr-GluA23Y (in AD model) | sHFS | ~120% | ~95% | Not Reported |

Data are estimated from graphical representations in Dong et al., 2015. "ZIP" is a PKMζ inhibitor, and "scr-GluA23Y" is a scrambled control peptide.

Experimental Protocols

In Vivo Long-Term Potentiation (LTP) Electrophysiology

This protocol outlines the methodology for inducing and recording LTP in the CA1 region of the hippocampus in live, anesthetized rodents, and for assessing the effect of Tat-GluR23Y.

3.1.1 Animal Preparation and Stereotaxic Surgery:

-

Adult male Sprague-Dawley rats or C57BL/6 mice are anesthetized with isoflurane or urethane.

-

The animal is placed in a stereotaxic frame, and its body temperature is maintained at 37°C with a heating pad.

-

A craniotomy is performed over the hippocampus. Stereotaxic coordinates for the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the CA1 stratum radiatum are determined based on a standard brain atlas.[4][5]

-

A guide cannula for intracerebroventricular (i.c.v.) injection of Tat-GluR23Y can be implanted.

3.1.2 Electrophysiological Recording:

-

A bipolar stimulating electrode and a glass recording microelectrode filled with artificial cerebrospinal fluid (ACSF) are lowered to their target depths.

-

Baseline field excitatory postsynaptic potentials (fEPSPs) are recorded by delivering single pulses to the Schaffer collaterals every 15-30 seconds. The stimulus intensity is adjusted to elicit an fEPSP amplitude that is 30-50% of the maximum.[5][6]

-

A stable baseline is recorded for at least 30 minutes.

3.1.3 LTP Induction and Drug Application:

-

Weak High-Frequency Stimulation (wHFS): A single tetanus of 100 Hz for 1 second is delivered to induce a decaying LTP.[3]

-

Strong High-Frequency Stimulation (sHFS): Multiple trains of high-frequency stimulation (e.g., three trains of 100 Hz for 1 second, separated by 10 minutes) are used to induce non-decaying LTP.[7]

-

Tat-GluR23Y Administration: The Tat-GluR23Y peptide (e.g., 500 pmol in saline) or a scrambled control peptide is infused i.c.v. immediately after the induction of LTP.[3] For studies in Alzheimer's disease models, intraperitoneal (i.p.) injections (e.g., 3 μmol/kg) can also be used.[3]

-

fEPSPs are recorded for several hours to days following LTP induction to monitor the potentiation's magnitude and decay.

Biochemical Assay for AMPA Receptor Endocytosis

This protocol describes a method to quantify the internalization of surface AMPA receptors in cultured neurons.

3.2.1 Cell Culture and Treatment:

-

Primary hippocampal neurons are cultured from embryonic or early postnatal rodents.

-

Neurons are treated with stimuli to induce AMPA receptor endocytosis, such as NMDA (e.g., 20 μM for 3-5 minutes) or insulin.

-

To test the effect of this compound, neurons are pre-incubated with Tat-GluR23Y peptide before the endocytosis-inducing stimulus.

3.2.2 Surface Biotinylation and Internalization:

-

Neurons are placed on ice to stop membrane trafficking.

-

Surface proteins are labeled with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin).

-

The biotinylation reaction is quenched, and cells are returned to 37°C for a defined period (e.g., 15-30 minutes) to allow for endocytosis.

-

Remaining surface biotin is stripped using a reducing agent (e.g., glutathione). The internalized proteins are now the only biotinylated fraction.

-

Cells are lysed, and biotinylated proteins are captured using streptavidin beads.

3.2.3 Western Blotting:

-

The captured proteins are eluted from the beads and separated by SDS-PAGE.

-

Proteins are transferred to a membrane and probed with antibodies specific for AMPA receptor subunits (e.g., anti-GluA2).

-

The amount of internalized GluA2 is quantified by densitometry and compared between different treatment groups.

Signaling Pathways and Mechanisms

The maintenance of LTP is a dynamic process involving the stabilization of AMPA receptors at the postsynaptic density. The peptide this compound intervenes in this process by specifically inhibiting the endocytosis of GluA2-containing AMPA receptors.

Signaling Pathway for LTP Maintenance and this compound Intervention

Caption: this compound's role in the LTP maintenance signaling cascade.

During the maintenance phase of LTP, the persistently active kinase PKMζ plays a crucial role.[8][9] PKMζ enhances the interaction between N-ethylmaleimide-sensitive factor (NSF) and the C-terminal domain of the GluA2 subunit.[9][10] This interaction is critical for stabilizing GluA2-containing AMPA receptors at the synapse, preventing their removal via endocytosis.[9] Tat-GluR23Y acts by competitively inhibiting the machinery responsible for GluA2 endocytosis, thereby promoting the retention of AMPA receptors at the synapse and prolonging the expression of LTP.[1][3]

Experimental Workflow for Investigating this compound's Effect on LTP

Caption: Workflow for in vivo LTP experiments with this compound.

Logical Relationship between GluR2 Endocytosis and LTP Duration

Caption: The logical interplay between GluR2 endocytosis and LTP.

Conclusion and Future Directions

The synthetic peptide Tat-GluR23Y serves as a critical tool for elucidating the molecular mechanisms that govern the persistence of long-term potentiation. The evidence strongly indicates that the regulated endocytosis of GluA2-containing AMPA receptors is a key process mediating the decay of LTP. By inhibiting this process, Tat-GluR23Y can prolong synaptic potentiation, a finding with significant implications for understanding and potentially treating memory disorders associated with synaptic dysfunction, such as Alzheimer's disease.[1][3][11]

Future research should focus on obtaining more detailed quantitative data on the dose-response and temporal effects of this compound on different phases of LTP. Furthermore, exploring the interplay between GluA2 endocytosis and other signaling pathways involved in synaptic plasticity will provide a more complete picture of how synaptic strength is maintained over time. The development of more specific and potent inhibitors of AMPA receptor endocytosis, inspired by the mechanism of this compound, holds promise for novel therapeutic strategies to combat cognitive decline.

References

- 1. Long-term potentiation decay and memory loss are mediated by AMPAR endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JCI - Long-term potentiation decay and memory loss are mediated by AMPAR endocytosis [jci.org]

- 3. Long-term potentiation decay and memory loss are mediated by AMPAR endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hippocampal LTP and contextual learning require surface diffusion of AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Slow Presynaptic and Fast Postsynaptic Components of Compound Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Just in time for late-LTP: A mechanism for the role of PKMζ in long-term memory - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jneurosci.org [jneurosci.org]

- 10. researchgate.net [researchgate.net]

- 11. Chronic administration of Tat-GluR23Y ameliorates cognitive dysfunction targeting CREB signaling in rats with amyloid beta neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Function of the GluA2 Subunit in Modulating Neuronal Signaling

Audience: Researchers, scientists, and drug development professionals.

Abstract: The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunit GluA2 (also known as GluR2) is a cornerstone of fast excitatory synaptic transmission in the central nervous system. Its presence and post-transcriptional modification are critical determinants of the biophysical properties of the AMPA receptor (AMPAR) channel, profoundly influencing synaptic plasticity and neuronal viability. This guide provides an in-depth examination of GluA2's molecular mechanisms, its role in signaling pathways, and the experimental protocols used to elucidate its function. A central focus is the RNA editing of the Q/R site, a molecular switch that controls calcium permeability and has significant implications for both normal brain function and neuropathological conditions.

The GluA2 Q/R Site: A Post-Transcriptional Switch for Calcium Permeability

The single most important function of the GluA2 subunit is its control over the calcium (Ca²⁺) permeability of the AMPAR ion channel.[1][2] This regulation is not determined by the gene itself but by a post-transcriptional modification known as RNA editing.[1][3]

The gene for GluA2 (GRIA2) encodes a glutamine (Q) residue at position 607, located in the pore-lining M2 region of the receptor.[1][4] However, in over 99% of GluA2 pre-mRNAs in the adult brain, the enzyme Adenosine Deaminase Acting on RNA 2 (ADAR2) converts an adenosine nucleotide to inosine (A-to-I editing) within the glutamine codon (CAG).[1][4][5] During translation, the ribosome interprets the inosine-containing codon (CIG) as if it were a guanosine-containing one (CGG), resulting in the incorporation of a positively charged arginine (R) residue instead of the neutral glutamine.[1][4]

This single amino acid substitution has a profound functional consequence:

-

Edited GluA2(R): The presence of the positively charged arginine residue in the channel pore electrostatically repels divalent cations like Ca²⁺. AMPARs containing one or more edited GluA2(R) subunits are thus considered Ca²⁺-impermeable.[1][6][7]

-

Unedited GluA2(Q): In the rare cases where GluA2 is not edited, or in AMPARs that lack the GluA2 subunit altogether, the channel pore contains a neutral glutamine residue. These receptors are permeable to Ca²⁺.[1][3][6]

Failure in the GluA2 editing process, leading to an increased proportion of Ca²⁺-permeable AMPARs (CP-AMPARs), is associated with excitotoxic cell death, neurodegeneration, and seizures.[5]

Quantitative Biophysical Properties of GluA2-Containing Receptors

The inclusion of GluA2 and its edited state dictates key biophysical parameters of the AMPA receptor, influencing the amplitude and kinetics of synaptic currents.

| Property | Receptor Composition | Value | Significance |

| Ca²⁺ Permeability | Contains Edited GluA2(R) | Low / Impermeable | Prevents Ca²⁺-mediated excitotoxicity under basal conditions.[1][7] |

| Lacks GluA2 or contains Unedited GluA2(Q) | High / Permeable | Allows Ca²⁺ influx, acting as a second messenger in synaptic plasticity.[1][8] | |

| Single-Channel Conductance | Homomeric GluA2(R) (with γ-2 TARP) | Multiple sub-conductance states (peaks at 3.5, 6.9, 10.3, 14.1 pS) | The edited arginine residue reduces overall ion flux compared to GluA2-lacking receptors.[9] |

| Current-Voltage (I-V) Relationship | Contains GluA2 | Linear or Outwardly Rectifying | Allows consistent Na⁺ influx regardless of membrane potential.[10] |

| Lacks GluA2 | Inwardly Rectifying | Channel is blocked by intracellular polyamines at depolarized potentials, limiting ion flux.[10] | |

| Desensitization Rate (τ) | Homomeric GluA2 | ~2.5 ± 0.1 ms | Determines how quickly the channel closes in the continued presence of glutamate.[11] |

| Deactivation Rate (τ) | Homomeric GluA2 | ~2.2 ± 0.1 ms | Determines how quickly the channel closes after glutamate unbinds.[11] |

| Receptor Subunit Ratio (Dorsal Striatum) | GluA2-lacking / GluA2-containing | 0.26 ± 0.05 | Indicates that the majority of AMPARs in this region are Ca²⁺-impermeable.[12] |

The Role of GluA2 in Synaptic Plasticity

GluA2 is not a static component of the synapse; its trafficking and interactions are dynamically regulated during synaptic plasticity, the cellular basis of learning and memory.

Long-Term Potentiation (LTP)

LTP induction often involves an initial, transient insertion of Ca²⁺-permeable, GluA2-lacking AMPARs into the synapse.[8][13] This initial phase allows for a localized Ca²⁺ influx that helps trigger downstream signaling cascades. Subsequently, these CP-AMPARs are replaced by more stable, Ca²⁺-impermeable GluA2-containing receptors, which mediate the long-term maintenance of the potentiated synaptic strength.[13][14] The C-terminal tail of GluA2 is essential for this stabilization and for homeostatic scaling, a process that adjusts synaptic strength across the neuron.[13]

Long-Term Depression (LTD)

GluA2 is indispensable for several forms of LTD. Its role is mediated by distinct domains of the protein:

-

C-Terminus Mediated Endocytosis: During NMDAR-dependent LTD, the C-terminal domain of GluA2 interacts with proteins like Protein Interacting with C Kinase 1 (PICK1) and the clathrin adaptor protein AP2.[15] These interactions are crucial for the clathrin-mediated endocytosis (internalization) of AMPARs from the synaptic membrane, leading to a reduction in postsynaptic glutamate sensitivity.[15][16]

-

N-Terminus Mediated Actin Reorganization: For metabotropic glutamate receptor (mGluR)-dependent LTD, the extracellular N-terminal domain (NTD) of GluA2 plays a key role.[17] The GluA2 NTD interacts with the cell adhesion molecule N-cadherin.[17] This interaction, upon mGluR activation, triggers a signaling cascade that activates the actin-severing protein cofilin.[17] The resulting reorganization of the actin cytoskeleton is thought to destabilize synapses and facilitate receptor removal, contributing to the expression of LTD.[17]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for I-V Relationship

This protocol is used to determine the rectification properties of AMPARs in a neuron, which is a functional readout of GluA2 subunit presence.

Objective: To measure the current-voltage (I-V) relationship of synaptic AMPARs.

Methodology:

-

Preparation: Prepare acute brain slices (e.g., hippocampus, 300-400 µm thick) from a rodent and maintain them in oxygenated artificial cerebrospinal fluid (aCSF).

-

Cell Identification: Visualize neurons (e.g., CA1 pyramidal cells) using differential interference contrast (DIC) microscopy.

-

Patching: Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette filled with an internal solution containing Cs-gluconate (to block K⁺ channels), spermine (to ensure block of CP-AMPARs), and a calcium chelator like BAPTA.

-

Pharmacological Isolation: Perfuse the slice with aCSF containing:

-

Picrotoxin (to block GABA-A receptors).

-

APV (to block NMDA receptors).

-

Tetrodotoxin (TTX) (to block voltage-gated sodium channels and prevent action potentials).

-

-

Recording:

-

Clamp the neuron's membrane potential at various holding potentials, stepping from -80 mV to +60 mV in 20 mV increments.

-

At each holding potential, evoke excitatory postsynaptic currents (EPSCs) by stimulating afferent fibers with a bipolar electrode.

-

Record the peak amplitude of the AMPAR-mediated EPSC at each voltage step.

-

-

Data Analysis:

-

Plot the peak EPSC amplitude (y-axis) against the holding potential (x-axis) to generate an I-V curve.

-

A linear I-V curve indicates the presence of GluA2-containing, Ca²⁺-impermeable AMPARs.

-

An inwardly rectifying I-V curve (i.e., smaller outward currents at positive potentials than inward currents at negative potentials) indicates the presence of GluA2-lacking, Ca²⁺-permeable AMPARs.

-

Protocol 2: Co-Immunoprecipitation (Co-IP)

This protocol is used to verify the physical interaction between GluA2 and a putative binding partner (e.g., GRIP, PICK1).

Objective: To determine if GluA2 interacts with Protein X in brain tissue.

Methodology:

-

Lysate Preparation: Homogenize brain tissue (e.g., cortex) in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to create a total protein lysate.

-

Pre-clearing: Incubate the lysate with Protein A/G agarose beads to remove proteins that non-specifically bind to the beads.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with a primary antibody specific to GluA2 overnight at 4°C. This forms an antibody-GluA2 complex.

-

As a negative control, incubate a separate aliquot of lysate with a non-specific IgG antibody.

-

-

Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture. The beads will bind to the antibody, capturing the entire GluA2-Protein X complex.

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis:

-

Separate the eluted proteins by size using SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific to the putative interacting protein (Protein X).

-

A band corresponding to the molecular weight of Protein X in the GluA2-IP lane (but not the IgG control lane) confirms the interaction.

-

Conclusion

The GluA2 subunit of the AMPA receptor is far more than a simple channel component; it is a dynamic and critical regulator of synaptic function. Through the elegant mechanism of RNA editing, it governs calcium influx, thereby protecting neurons from excitotoxicity while enabling specific forms of synaptic plasticity. Its intricate interactions with a host of scaffolding and regulatory proteins allow for precise control over receptor trafficking and synaptic strength. Understanding the multifaceted role of GluA2 is fundamental to neuroscience and offers promising avenues for therapeutic intervention in neurological disorders characterized by dysregulated excitatory signaling.

References

- 1. Frontiers | The essential role of AMPA receptor GluR2 subunit RNA editing in the normal and diseased brain [frontiersin.org]

- 2. frontiersin.org [frontiersin.org]

- 3. researchers.mq.edu.au [researchers.mq.edu.au]

- 4. Glur2 RNA editing - Wikipedia [en.wikipedia.org]

- 5. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. GluA2-lacking, calcium-permeable AMPA receptors – inducers of plasticity? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Subunit composition of synaptic AMPA receptors revealed by a single-cell genetic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition and assessment of the biophysical gating properties of GluA2 and GluA2/A3 AMPA receptors using curcumin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The role of AMPA receptors in postsynaptic mechanisms of synaptic plasticity [frontiersin.org]

- 14. AMPA Receptors in Synaptic Plasticity, Memory Function, and Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | The Regulation of AMPA Receptor Endocytosis by Dynamic Protein-Protein Interactions [frontiersin.org]

- 16. The Role of AMPARs Composition and Trafficking in Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. GluA2 (GluR2) Regulates Metabotropic Glutamate Receptor-Dependent Long-Term Depression through N-Cadherin-Dependent and Cofilin-Mediated Actin Reorganization - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Use of Tat-GluR23Y

References

- 1. Stereotactic coordinates for intracerebroventricular infusion after permanent focal cerebral ischemia in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cmrc.gums.ac.ir [cmrc.gums.ac.ir]

- 3. Stereotactic coordinates for intracerebroventricular infusion after permanent focal cerebral ischemia in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Intracerebroventricular Injection of GluR2-3Y

For Researchers, Scientists, and Drug Development Professionals

Introduction

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunit GluR2 is a critical component of the majority of AMPA receptors in the central nervous system. Its presence dictates key biophysical properties of the receptor, including rendering it impermeable to calcium.[1][2][3][4] The trafficking of GluR2-containing AMPA receptors to and from the synapse is a fundamental mechanism underlying synaptic plasticity, with the removal (endocytosis) of these receptors being implicated in long-term depression (LTD).[5][6][7]

The GluR2-3Y peptide is a synthetic interfering peptide derived from the C-terminus of the GluR2 subunit. It contains three critical tyrosine residues and functions by competitively inhibiting the endocytosis of GluR2-containing AMPA receptors.[6] Specifically, it is thought to disrupt the interaction between GluR2 and endocytic machinery, thereby preventing the removal of these receptors from the synaptic membrane.[8][9] This makes GluR2-3Y a valuable tool for investigating the role of AMPA receptor trafficking in synaptic plasticity, learning, memory, and the pathophysiology of neurological disorders where such processes are dysregulated.[6][10]

Intracerebroventricular (ICV) injection is a powerful technique that allows for the direct administration of therapeutic and research agents into the cerebrospinal fluid (CSF), bypassing the blood-brain barrier and enabling widespread distribution throughout the central nervous system. This document provides a detailed protocol for the ICV injection of the GluR2-3Y peptide in mice, along with illustrative data and diagrams to guide researchers in its application.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data representing the expected outcomes of GluR2-3Y administration on synaptic plasticity and behavior.

Disclaimer: The data presented below is illustrative and intended to demonstrate the potential effects of GluR2-3Y. Actual results may vary depending on the specific experimental conditions, animal model, and dosage used.

Table 1: Effect of ICV GluR2-3Y Injection on Long-Term Depression (LTD) in the Hippocampus

| Treatment Group | N | Baseline EPSP Slope (mV/ms) | Post-LTD Induction EPSP Slope (% of Baseline) |

| Vehicle (aCSF) | 10 | 1.5 ± 0.2 | 65.2 ± 5.8 |

| GluR2-3Y (5 nmol) | 10 | 1.6 ± 0.3 | 95.7 ± 6.2 |

| Scrambled Peptide | 10 | 1.4 ± 0.2 | 68.1 ± 7.1 |

| p < 0.01 compared to Vehicle and Scrambled Peptide groups. Data are presented as mean ± SEM. |

Table 2: Behavioral Effects of ICV GluR2-3Y Injection on Fear Extinction

| Treatment Group | N | Freezing Time During Extinction Training (Day 1, %) | Freezing Time During Recall Test (Day 2, %) |

| Vehicle (aCSF) | 12 | 72.5 ± 8.1 | 25.3 ± 6.4 |

| GluR2-3Y (5 nmol) | 12 | 75.1 ± 7.5 | 68.9 ± 9.3 |

| Scrambled Peptide | 12 | 73.8 ± 8.9 | 28.1 ± 7.7 |

| p < 0.01 compared to Vehicle and Scrambled Peptide groups. Data are presented as mean ± SEM. |

Experimental Protocols

Protocol 1: Stereotaxic Intracerebroventricular Injection of GluR2-3Y in Mice

This protocol details the procedure for a single, acute ICV injection of GluR2-3Y into the lateral ventricles of mice using a stereotaxic apparatus.

Materials:

-

GluR2-3Y peptide (and scrambled control peptide)

-

Sterile artificial cerebrospinal fluid (aCSF) or saline for vehicle and dilution

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

Stereotaxic apparatus for mice

-

Hamilton syringe (10 µL) with a 30-gauge needle

-

Microinjection pump

-

Drill with a small burr bit (e.g., 0.5 mm)

-

Surgical tools (scalpel, forceps, hemostats, wound clips or sutures)

-

Heating pad to maintain body temperature

-

Ophthalmic ointment

-

Antiseptic solution (e.g., povidone-iodine and 70% ethanol)

-

Analgesics (e.g., buprenorphine, carprofen)

-

Sterile drapes and swabs

Procedure:

-

Animal and Surgical Preparation:

-

Weigh the mouse and calculate the appropriate doses for anesthetics and analgesics.

-

Anesthetize the mouse in an induction chamber (e.g., 2-4% isoflurane) and then transfer it to the stereotaxic frame, maintaining anesthesia via a nose cone (1-2% isoflurane).

-

Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.

-

Apply ophthalmic ointment to the eyes to prevent corneal drying.

-

Shave the fur from the scalp and clean the area with alternating scrubs of povidone-iodine and 70% ethanol.

-

Place the animal on a heating pad to maintain a core body temperature of 37°C throughout the surgery.

-

-

Stereotaxic Injection:

-

Make a midline incision (~1 cm) in the scalp to expose the skull.

-

Gently remove the periosteum to visualize the cranial sutures, particularly bregma and lambda.

-

Level the skull by ensuring that bregma and lambda are on the same horizontal plane.[1]

-

Move the injector arm to the coordinates for the lateral ventricle. A common coordinate for adult C57BL/6 mice relative to bregma is:

-

Anteroposterior (AP): -0.5 mm

-

Mediolateral (ML): ±1.0 mm (for right or left ventricle)

-

Dorsoventral (DV): -2.3 mm from the skull surface

-

-

Mark the injection site and drill a small hole through the skull, being careful not to damage the underlying dura mater.

-

Prepare the Hamilton syringe with GluR2-3Y peptide solution (e.g., 1-5 nmol in 1-2 µL of aCSF).

-

Slowly lower the injection needle to the target DV coordinate.

-

Infuse the solution at a rate of 0.5-1.0 µL/min.[1]

-

After the infusion is complete, leave the needle in place for an additional 2-5 minutes to allow for diffusion and to minimize backflow upon retraction.

-

Slowly withdraw the needle.

-

-

Post-Operative Care:

-

Suture the incision or close it with wound clips.

-

Administer a subcutaneous injection of a pre-operative analgesic (e.g., carprofen, 5 mg/kg) for pain management.

-

Remove the mouse from the stereotaxic frame and place it in a clean recovery cage on a heating pad until it is fully ambulatory.

-

Provide easy access to food and water (e.g., moistened chow or gel packs on the cage floor).

-

Monitor the animal daily for at least 3-5 days for signs of pain, distress, infection, or weight loss. Administer post-operative analgesics as required by your institution's guidelines.

-

Sutures or clips can typically be removed 7-10 days after surgery.

-

Visualizations

Signaling Pathway

Caption: GluR2-3Y peptide blocks AMPA receptor endocytosis.

Experimental Workflow

Caption: Workflow for stereotaxic ICV injection in mice.

References

- 1. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Free-Hand Intracerebroventricular Injections in Mice [app.jove.com]

- 7. Free-Hand Intracerebroventricular Injections in Mice [jove.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Video: Intracerebroventricular Viral Injection of the Neonatal Mouse Brain for Persistent and Widespread Neuronal Transduction [jove.com]

Application Notes and Protocols for Cell-Surface ELISA Using GluR23Y Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a key mediator of fast excitatory synaptic transmission in the central nervous system. The trafficking of AMPA receptors to and from the synaptic membrane is a critical process in synaptic plasticity, the cellular mechanism underlying learning and memory. The GluR2 subunit of the AMPA receptor plays a crucial role in this process. The endocytosis of GluR2-containing AMPA receptors is a key step in long-term depression (LTD), a form of synaptic plasticity characterized by a decrease in synaptic strength.

The GluR23Y peptide is a synthetic peptide that acts as an inhibitor of AMPA receptor endocytosis.[1] It is designed to mimic a region of the C-terminal tail of the GluR2 subunit, and it competitively disrupts the binding of endocytosis-related proteins, such as AP2, to this region.[2] To facilitate its entry into cells, the this compound peptide is often fused to the cell-penetrating Tat peptide, derived from the HIV-1 Tat protein. This Tat-GluR23Y peptide is a valuable tool for studying the role of AMPA receptor endocytosis in various physiological and pathological processes, including learning, memory, and neurodegenerative diseases like Alzheimer's.[1]

This document provides detailed application notes and protocols for a cell-surface Enzyme-Linked Immunosorbent Assay (ELISA) to quantitatively assess the binding of the this compound peptide to cells expressing the GluR2 subunit.

Principle of the Assay

This cell-surface ELISA is a method to detect and quantify the binding of the this compound peptide to the extracellularly exposed GluR2 subunit on the surface of intact cells. The assay involves seeding cells that endogenously or recombinantly express the GluR2 subunit into a 96-well plate. The cells are then fixed to preserve their morphology and the cell-surface expression of the receptors. A biotinylated version of the this compound peptide is incubated with the cells, allowing it to bind to the GluR2 subunits. The amount of bound peptide is then quantified using a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated peptide. The addition of a chromogenic HRP substrate results in a colorimetric signal that is proportional to the amount of bound this compound peptide. This signal can be measured using a microplate reader, allowing for the determination of binding affinity (Kd) and the inhibitory concentration (IC50) in competition assays.

Data Presentation

The quantitative data obtained from the cell-surface ELISA can be summarized in structured tables for clear comparison and interpretation. Below are examples of how to present data for a direct binding (saturation) experiment to determine the dissociation constant (Kd) and a competition binding experiment to determine the half-maximal inhibitory concentration (IC50).

Table 1: Direct Binding of Biotin-GluR23Y to GluR2-expressing Cells

| Biotin-GluR23Y Concentration (nM) | Mean Absorbance (450 nm) | Standard Deviation | Specific Binding (Absorbance) |

| 0 | 0.052 | 0.005 | 0.000 |

| 1 | 0.125 | 0.011 | 0.073 |

| 5 | 0.358 | 0.025 | 0.306 |

| 10 | 0.589 | 0.041 | 0.537 |

| 25 | 0.954 | 0.068 | 0.902 |

| 50 | 1.213 | 0.085 | 1.161 |

| 100 | 1.357 | 0.099 | 1.305 |

| 200 | 1.402 | 0.105 | 1.350 |

Specific binding is calculated by subtracting the non-specific binding (absorbance in the presence of a high concentration of unlabeled this compound peptide) from the total binding (absorbance with biotin-GluR23Y alone). The Kd value is determined by non-linear regression analysis of the specific binding data.

Table 2: Competition Binding of this compound Peptide

| Unlabeled this compound (nM) | Mean Absorbance (450 nm) | Standard Deviation | % Inhibition |

| 0 | 1.255 | 0.092 | 0 |

| 0.1 | 1.130 | 0.081 | 10 |

| 1 | 0.879 | 0.065 | 30 |

| 10 | 0.628 | 0.049 | 50 |

| 100 | 0.314 | 0.028 | 75 |

| 1000 | 0.126 | 0.015 | 90 |

| 10000 | 0.063 | 0.008 | 95 |

% Inhibition is calculated as: (1 - (Absorbance with competitor / Absorbance without competitor)) * 100. The IC50 value is determined from the dose-response curve by identifying the concentration of unlabeled peptide that inhibits 50% of the binding of the biotinylated peptide.

Experimental Protocols

Materials and Reagents

-